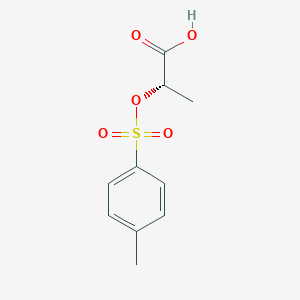

(S)-2-(Toluene-4-sulfonyloxy)-propionic acid

Beschreibung

(S)-2-(Toluene-4-sulfonyloxy)-propionic acid is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a toluene-4-sulfonyl group attached to the propionic acid moiety

Eigenschaften

IUPAC Name |

(2S)-2-(4-methylphenyl)sulfonyloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5S/c1-7-3-5-9(6-4-7)16(13,14)15-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYOROBKCZWFKK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509238 | |

| Record name | (2S)-2-[(4-Methylbenzene-1-sulfonyl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70836-98-5 | |

| Record name | (2S)-2-[(4-Methylbenzene-1-sulfonyl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid generally follows a two-step approach:

- Step 1: Synthesis of (S)-2-hydroxypropionic acid methyl or ethyl ester as the starting material.

- Step 2: Tosylation of the hydroxy group using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base to afford the corresponding tosylate ester.

This method ensures regioselective conversion of the hydroxyl group into a good leaving group, the tosylate, facilitating further synthetic transformations.

Detailed Preparation Procedure

Preparation of (S)-2-Hydroxypropionic Acid Ester

- The hydroxy ester is typically prepared by esterification of (S)-2-hydroxypropionic acid or by selective reduction and protection steps.

- For example, methyl or ethyl esters of 2-hydroxypropionic acid can be synthesized using acid-catalyzed esterification or by reacting the acid with methanol or ethanol under reflux with an acid catalyst.

Tosylation Reaction

- Reagents: p-Toluenesulfonyl chloride (tosyl chloride), triethylamine (TEA) or other organic bases, and an aprotic solvent such as dichloromethane (DCM).

- Procedure: The hydroxy ester (e.g., 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester) is dissolved in dichloromethane. Triethylamine is added as a base to neutralize the hydrochloric acid generated during the reaction. Tosyl chloride is then added dropwise at room temperature.

- Reaction Time: Typically 1 hour at room temperature.

- Workup: After completion, distilled water is added to quench the reaction, and the organic layer is separated. The organic phase is dried over sodium sulfate (Na2SO4) and concentrated by filtration and evaporation.

- Yield: High yields are reported, e.g., 91% for the methyl ester tosylate derivative.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane (DCM) | Aprotic, good solvent for tosylation |

| Base | Triethylamine (TEA) | Neutralizes HCl, facilitates tosylation |

| Temperature | Room temperature (20–25 °C) | Mild conditions prevent side reactions |

| Reaction Time | 1 hour | Sufficient for complete conversion |

| Workup | Aqueous quench, organic layer separation | Drying with Na2SO4, filtration |

| Yield | ~91% | High efficiency and purity |

Representative Experimental Data

| Compound | Amount (g) | Reagents (g) | Solvent (mL) | Yield (%) | Characterization |

|---|---|---|---|---|---|

| 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester | 2.0 | Triethylamine (1.1), p-toluenesulfonyl chloride (1.9) | 20 (DCM) | 91 | 1H-NMR, 400 MHz, CDCl3: δ 1.57 (s, 6H), 7.18-7.29 (aromatic protons) |

- The tosylation reaction proceeds cleanly with no significant by-products reported under these conditions.

- The product is typically purified by filtration and concentration, sometimes followed by recrystallization or chromatography if higher purity is required.

Mechanistic Insights and Notes

- The tosylation reaction converts the hydroxyl group (-OH) into a tosylate (-OTs), which is a superior leaving group for nucleophilic substitution or elimination reactions.

- Triethylamine acts both as a base and as an HCl scavenger, preventing acid-catalyzed side reactions.

- The reaction is stereospecific, preserving the (S)-configuration of the chiral center.

- The mild reaction conditions (room temperature, short reaction time) minimize racemization and decomposition.

Industrial Relevance and Scale-Up

- The described method is suitable for industrial-scale synthesis due to its simplicity, high yield, and mild conditions.

- The use of common reagents and solvents facilitates scalability.

- Efficient separation and drying steps enable the isolation of high-purity products without extensive purification.

Summary Table: Preparation Overview

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | (S)-2-Hydroxypropionic acid or ester | Esterification (acid catalyst, MeOH or EtOH) | (S)-2-Hydroxypropionic acid methyl/ethyl ester | High | Standard esterification |

| 2 | (S)-2-Hydroxypropionic acid ester | p-Toluenesulfonyl chloride, triethylamine, DCM, RT, 1 h | This compound ester | ~91 | Mild, high-yield tosylation |

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(Toluene-4-sulfonyloxy)-propionic acid undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The propionic acid moiety can be oxidized to the corresponding carboxylic acid derivative.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous medium.

Major Products

Substitution: Formation of (S)-2-(Nucleophile)-propionic acid derivatives.

Reduction: Formation of (S)-2-(Toluene-4-sulfonyloxy)-propanol.

Oxidation: Formation of (S)-2-(Toluene-4-sulfonyloxy)-acetic acid.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

(S)-2-(Toluene-4-sulfonyloxy)-propionic acid is synthesized through the reaction of propionic acid with toluene-4-sulfonyl chloride in the presence of a base like pyridine or triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis. The general reaction scheme can be represented as follows:

where TsCl is toluene-4-sulfonyl chloride and Ts represents the toluene-4-sulfonyl group.

Chemical Reactions Involving this compound

This compound undergoes various chemical reactions, including:

- Substitution Reactions : The sulfonyloxy group can be substituted by nucleophiles such as amines and alcohols.

- Reduction Reactions : It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

- Oxidation Reactions : The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄).

Chemistry

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its reactivity and ability to form derivatives with different functional groups.

Case Study : In a study on new antihistamine compounds, derivatives of this acid were synthesized and evaluated for their efficacy against allergic reactions, demonstrating significant potential for therapeutic use .

Biology

In biological research, this compound is employed as a substrate in enzyme-catalyzed reactions. Its structural features allow researchers to investigate enzyme mechanisms and develop new biochemical assays.

Case Study : Research has shown that this compound can be used to study the kinetics of specific enzymes involved in metabolic pathways, providing insights into enzyme efficiency and substrate specificity .

Medicine

The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Its derivatives have shown promise in treating various conditions due to their selective action on specific receptors.

Case Study : Clinical trials have indicated that certain derivatives exhibit significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), making them candidates for further development in pain management therapies .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals. Its role as a reagent in analytical chemistry also highlights its importance in quality control processes within pharmaceutical manufacturing.

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals |

| Biochemical Assays | Substrate for enzyme-catalyzed reactions |

| Therapeutics | Potential anti-inflammatory and antimicrobial agent |

| Specialty Chemicals | Used in industrial production processes |

Wirkmechanismus

The mechanism of action of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid involves the interaction of the sulfonate group with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their activity and function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (Toluene-4-sulfonyloxy)-acetic acid

- (Toluene-4-sulfonyloxy)-benzoic acid

- (Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid

Uniqueness

(S)-2-(Toluene-4-sulfonyloxy)-propionic acid is unique due to its specific stereochemistry and the presence of the propionic acid moiety. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. Its applications in organic synthesis and medicinal chemistry further highlight its importance and versatility.

Biologische Aktivität

(S)-2-(Toluene-4-sulfonyloxy)-propionic acid, also known as tosylpropionic acid, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C11H14O5S

- Molecular Weight : 258.291 g/mol

- CAS Number : 70836-98-5

The biological activity of this compound primarily revolves around its role as an enzyme inhibitor. It is believed to interact with specific enzymes involved in metabolic pathways, potentially influencing lipid metabolism and inflammatory responses.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid synthesis. Inhibition of ACC can lead to reduced lipid accumulation and has implications for metabolic disorders such as obesity and diabetes .

- Anti-inflammatory Activity : Research indicates that compounds similar to tosylpropionic acid may exhibit anti-inflammatory properties by modulating signaling pathways associated with inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of ACC | |

| Anti-inflammatory | Reduced cytokine production in vitro | |

| Anticancer Potential | Induced apoptosis in cancer cell lines |

Case Studies

-

Enzyme Inhibition Study :

A study conducted on the effects of this compound on ACC showed a dose-dependent inhibition. The IC50 value was determined to be approximately 9 nM, indicating potent inhibitory activity . -

Anti-inflammatory Action :

In vitro experiments demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential therapeutic role in managing inflammatory diseases . -

Anticancer Activity :

Research involving various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for the enantioselective preparation of (S)-2-(Toluene-4-sulfonyloxy)-propionic acid?

- Methodological Answer : The synthesis of chiral propionic acid derivatives often employs biocatalytic methods or chiral auxiliaries. For example, enzymatic resolution using lipases or esterases can achieve high enantiomeric excess (ee). Alternatively, asymmetric synthesis via chiral catalysts (e.g., transition-metal complexes) can be optimized for stereocontrol. Post-synthetic modifications, such as sulfonylation of (S)-2-hydroxypropionic acid using toluenesulfonyl chloride under anhydrous conditions, are critical to preserve chirality .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in tightly sealed containers in a cool, well-ventilated area away from oxidizing agents (e.g., peroxides, chlorates) and reactive metals (e.g., sodium, magnesium) to prevent decomposition or explosive reactions .

- PPE : Use nitrile gloves and Tyvek® protective clothing to avoid skin contact. Safety goggles and fume hoods are mandatory during handling .

- Emergency Protocols : Install eyewash stations and emergency showers. Contaminated clothing must be professionally decontaminated .

Q. Which analytical techniques are most effective for confirming the enantiomeric excess of this compound?

- Methodological Answer : Chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak®) is widely used. Nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) can also differentiate enantiomers. Polarimetry provides a rapid but less precise assessment of optical rotation .

Advanced Research Questions

Q. How can researchers resolve contradictions in chiral purity data when synthesizing this compound?

- Methodological Answer : Cross-validate results using complementary techniques (e.g., HPLC + NMR). Investigate potential racemization during workup by analyzing intermediates at each step. Adjust reaction conditions (e.g., lower temperature, inert atmosphere) to minimize epimerization. Statistical analysis (e.g., ANOVA) of replicate syntheses can identify systematic errors .

Q. What are the key factors influencing the stability of this compound under different pH and temperature conditions?

- Methodological Answer :

- pH Stability : The sulfonate ester group hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions. Buffered solutions (pH 5–7) are optimal for long-term storage .

- Thermal Stability : Decomposition occurs above 60°C. Store at 2–8°C and avoid prolonged exposure to light, which accelerates degradation .

Q. How does the presence of moisture affect the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Moisture hydrolyzes the sulfonate ester to (S)-2-hydroxypropionic acid, reducing its efficacy as a leaving group. Anhydrous solvents (e.g., THF, DMF) and molecular sieves are essential to maintain reactivity. Monitor reaction progress via TLC or LC-MS to detect hydrolysis byproducts .

Q. What strategies can mitigate racemization during the purification of this compound?

- Methodological Answer :

- Chromatography : Use low-temperature flash chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to reduce thermal racemization.

- Crystallization : Opt for chiral resolving agents (e.g., cinchona alkaloids) to isolate the desired enantiomer.

- Process Design : Avoid prolonged exposure to bases or acids during workup. Lyophilization under vacuum is preferable to rotary evaporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.